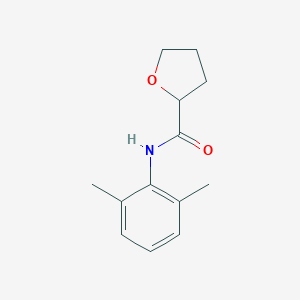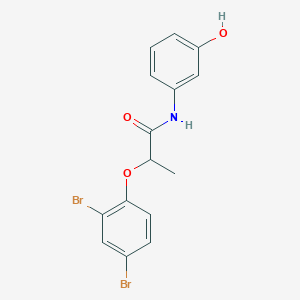
N-(2,6-dimethylphenyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)oxolane-2-carboxamide is an organic compound with the molecular formula C13H17NO2. It is known for its unique structure, which includes a tetrahydrofuran ring and a dimethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)oxolane-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with tetrahydro-2-furoic acid. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-dimethylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,6-dimethylphenyl)tetrahydro-2-furoic acid
- N-(2,6-dimethylphenyl)tetrahydro-2-furanamine
- N-(2,6-dimethylphenyl)tetrahydro-2-furanol
Uniqueness
N-(2,6-dimethylphenyl)oxolane-2-carboxamide stands out due to its unique combination of a tetrahydrofuran ring and a dimethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H17NO2/c1-9-5-3-6-10(2)12(9)14-13(15)11-7-4-8-16-11/h3,5-6,11H,4,7-8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
VEXODVAYMNODGK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCO2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B310310.png)
![2-(4-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B310312.png)

![2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310315.png)



![N-[4-(diethylamino)-2-methylphenyl]-2-naphthalenesulfonamide](/img/structure/B310321.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B310322.png)

![N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide](/img/structure/B310325.png)
![N-[4-(diethylamino)-2-methylphenyl]butanamide](/img/structure/B310329.png)

